molecular formula C11H14N4O4 B12815937 2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12815937
M. Wt: 266.25 g/mol
InChI Key: PFCLMNDDPTZJHQ-UHFFFAOYSA-N
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Description

This compound, also known as 7-deaza-2'-deoxyguanosine (CAS: 86392-75-8), is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidin-4-one core linked to a modified ribose moiety (4-hydroxy-5-(hydroxymethyl)oxolan-2-yl) at position 7 . Its structure combines a 2-amino group at position 2 and a ketone at position 4, with the sugar moiety adopting a β-D-erythro-pentofuranosyl configuration .

Synthesis: The compound is synthesized via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection and coupling with a protected sugar moiety (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) . This method achieves moderate yields (~64%) but requires multi-step protection strategies to avoid side reactions .

Applications: It serves as a precursor for antiviral and antiparasitic agents, particularly against Leishmania species , and is studied for its role in tRNA modification (queuosine biosynthesis) .

Properties

IUPAC Name

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLMNDDPTZJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with an oxolan ring precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for diverse applications .

Scientific Research Applications

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent, due to its ability to inhibit key enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases like cancer and viral infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Features of Selected Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Compound Name Substituents (Position) Sugar Moiety/Modification Key References
Target Compound (CAS 86392-75-8) 2-NH₂ (2), none (5) β-D-erythro-pentofuranosyl (7)
5-(4-Iodophenyl)-2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one 2-NH₂ (2), 4-iodophenyl (5) None
5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl) 4,6-Cl (4,6), Br (5), Cl₃C (2) None
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] analog (CAS 62160-23-0) 2-NH₂ (2), none (5) β-D-ribofuranosyl (7)
5-Methyl-2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 90358-21-7) 2-NH₂ (2), CH₃ (5) β-D-erythro-pentofuranosyl (7)

Key Structural Differences:

Position 5 Modifications : The target compound lacks substituents at position 5, whereas analogs like 5-(4-iodophenyl) (CAS 90358-21-7) and 5-methyl derivatives introduce hydrophobic or halogenated groups to enhance binding affinity .

Sugar Configuration: The β-D-erythro-pentofuranosyl group in the target compound contrasts with β-D-ribofuranosyl in CAS 62160-23-0, altering solubility and metabolic stability .

Functional Groups : Halogenation (e.g., Cl, Br, I) at position 5 or 7 improves cross-reactivity with kinase targets but reduces nucleoside-like behavior .

Activity Insights:

  • Antiparasitic vs. Anticancer: The target compound’s activity against Leishmania is linked to its ability to mimic guanosine in tRNA, disrupting queuosine biosynthesis . In contrast, 5-substituted analogs (e.g., 5-iodophenyl) target kinases like Aurora A/B, with IC50 values in the micromolar range .
  • Sugar Moiety Impact: The β-D-erythro-pentofuranosyl group in the target compound enhances cellular uptake via nucleoside transporters, whereas ribofuranosyl derivatives (CAS 62160-23-0) exhibit higher metabolic stability but lower membrane permeability .

Biological Activity

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, which combines a pyrrolo[2,3-d]pyrimidin core with a dihydroxy oxolan ring, suggests significant implications for drug development and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C11H14N4O4
  • Molecular Weight : 266.25 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidin framework that is known for its diverse biological activities, particularly in the context of kinase inhibition and anti-cancer properties.

1. Kinase Inhibition

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit kinase inhibitory activity. For instance, studies on similar compounds have shown their effectiveness against various kinases involved in cancer progression. This suggests that this compound may also possess this property, potentially acting as a therapeutic agent in oncology.

2. Antiviral Activity

There is emerging evidence that related compounds exhibit antiviral properties. The structural features of this compound may enhance its interaction with viral enzymes or host cell receptors, providing a basis for antiviral drug development.

3. Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activities, which are crucial in preventing oxidative stress-related diseases. The hydroxymethyl group in the oxolan ring may contribute to these antioxidant effects by scavenging free radicals or modulating oxidative pathways.

Table 1: Summary of Biological Activities

Activity TypeEvidence/Study ReferencePotential Mechanism
Kinase Inhibition Review on pyrido[2,3-d]pyrimidine derivativesCompetitive inhibition of ATP-binding sites
Antiviral ActivityPreliminary studies on related compoundsInhibition of viral replication through enzyme targeting
Antioxidant ActivityStudies on similar molecular frameworksRadical scavenging and modulation of oxidative stress

Case Study: Kinase Inhibition

A study evaluating the kinase inhibitory potential of pyrido[2,3-d]pyrimidine derivatives found that certain modifications significantly enhanced their efficacy against specific kinases associated with tumor growth (NCT03743350). This highlights the therapeutic potential of structurally related compounds like this compound in cancer treatment.

Q & A

Q. What is the structural characterization of this compound, and what techniques are recommended for confirming its molecular configuration?

The compound features a pyrrolo[2,3-d]pyrimidin-4-one core substituted with a hydroxyoxolane moiety. Key techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve the oxolane ring’s stereochemistry (e.g., 3,4-dihydroxy and hydroxymethyl groups) and pyrrolopyrimidine proton environments .
  • X-ray crystallography : Essential for resolving stereochemical ambiguities, particularly the (2R,4R,5R) configuration of the tetrahydrofuran ring in related analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What are the standard synthetic routes for preparing this compound and its analogs?

A common method involves:

  • Condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one , followed by Boc protection to stabilize intermediates. For example, Boc-protected intermediates enable regioselective glycosylation with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose .
  • Cyclization and deprotection steps to yield the final product. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-chlorination in analogs .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to improve yields of the target compound?

  • Control of reaction kinetics : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack by aldehydes.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may accelerate imine formation while minimizing hydrolysis.
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during Boc protection steps .
  • Purification strategies : Employ flash chromatography or preparative HPLC to isolate intermediates, as seen in analogs with 85–90% purity post-crystallization .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Dynamic effects in NMR : Conformational flexibility of the oxolane ring can lead to signal splitting. Use variable-temperature NMR to assess dynamic processes.
  • Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computational predictions to validate stereochemistry .
  • Single-crystal X-ray diffraction : Resolves discrepancies by providing unambiguous spatial coordinates, as demonstrated for iodinated pyrrolopyrimidine analogs .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions to identify degradation pathways.
  • LC-MS/MS monitoring : Track degradation products (e.g., hydrolysis of the glycosidic bond or oxidation of the pyrrolopyrimidine core) .
  • Circular Dichroism (CD) : Assess conformational changes in the oxolane ring under varying pH .

Q. How can researchers design kinase inhibition assays using this compound?

  • Selectivity profiling : Test against a panel of kinases (e.g., CDK, JAK, or EGFR families) using ATP-competitive assays.
  • Structural analogs : Compare with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, which shows enhanced selectivity due to ethyl substitution at C5 .
  • Molecular docking : Map binding interactions using crystallographic data from kinase-cofactor complexes (e.g., PDB entries for pyrrolopyrimidine inhibitors) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing Boc-protected intermediates, and how can they be mitigated?

  • Incomplete protection : Use excess Boc2_2O (1.5–2.0 eq) and monitor reaction progress via TLC.
  • Deprotection during workup : Avoid aqueous acidic conditions; instead, use mild bases (e.g., NaHCO3_3) for quenching .
  • Byproduct formation : Optimize stoichiometry of aldehydes and diaminopyrimidinone to minimize oligomerization .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxymethyl position to improve hydrophilicity, as seen in forodesine hydrochloride .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays).
  • Metabolite identification : Use LC-HRMS to detect active metabolites that may contribute to in vivo efficacy .
  • Tissue distribution studies : Quantify compound levels in target tissues (e.g., tumors) via radiolabeling or LC-MS .

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